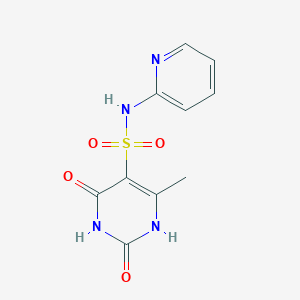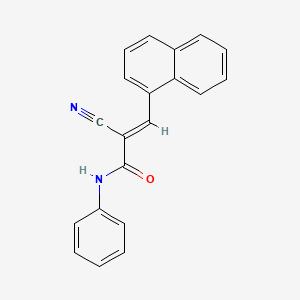
6-methyl-2,4-dioxo-N-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the condensation of 2-pyridinecarboxaldehyde with 6-methyluracil in the presence of appropriate reagents.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile).
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate) or nucleophiles (e.g., amines) are used.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, substitution may lead to different pyrimidine derivatives.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: It might exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.
Industry: It could serve as a precursor for other compounds or as a catalyst in chemical processes.
Mechanism of Action
Targets: The compound likely interacts with specific enzymes, receptors, or cellular components.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of a pyrimidine core, sulfonamide group, and pyridine substituent sets it apart.
Similar Compounds: Other pyrimidine derivatives, such as 5-sulfonamidopyrimidines, share structural features but differ in substituents and properties.
Remember that this compound’s applications and mechanisms are still an active area of research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C10H10N4O4S |
|---|---|
Molecular Weight |
282.28 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-N-pyridin-2-yl-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C10H10N4O4S/c1-6-8(9(15)13-10(16)12-6)19(17,18)14-7-4-2-3-5-11-7/h2-5H,1H3,(H,11,14)(H2,12,13,15,16) |
InChI Key |
AUGBKGJWSRPUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11518086.png)
![4-[(3,4-dimethylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11518087.png)

![2-{6-[2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzothiazol-2-ylsulfanyl}-N-(2,4,6-trimethyl-phenyl)-acetamide](/img/structure/B11518103.png)
![Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11518106.png)
![3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11518116.png)
![3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11518119.png)
![1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide](/img/structure/B11518123.png)


methanone](/img/structure/B11518145.png)
![3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11518155.png)
![2-[(3-Chlorophenyl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11518169.png)

